

Physical and chemical properties of 4-Chlorobenzoylacetonitrile

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Compound of Interest

Compound Name: 4-Chlorobenzoylacetonitrile

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An In-depth Technical Guide to 4-Chlorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Chlorobenzoylacetonitrile**, a versatile intermediate compound with applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Physical Properties

4-Chlorobenzoylacetonitrile, also known as 3-(4-chlorophenyl)-3-oxopropanenitrile, is a solid, crystalline compound.^{[1][2][3]} Its key identifiers and physical properties are summarized in the table below for easy reference.

Property	Value	Citations
IUPAC Name	3-(4-chlorophenyl)-3-oxopropanenitrile	[4]
Synonyms	4-Chlorophenacyl cyanide, p-Chlorophenacyl Cyanide	[1]
CAS Number	4640-66-8	[1] [2] [5] [6]
Molecular Formula	C ₉ H ₆ CINO	[1]
Molecular Weight	179.60 g/mol	[2] [5] [6]
Appearance	White to yellow to orange powder/crystal	[1] [3]
Melting Point	128 - 133 °C	[1] [2] [3] [5] [6] [7]
Boiling Point	349.3 ± 22.0 °C (Predicted)	[1]
Solubility	Soluble in Dichloromethane, Ether, Ethyl Acetate, and Methanol.	[1]
pKa	7.37 ± 0.10 (Predicted)	[1]

Chemical Properties and Reactivity

4-Chlorobenzoylacetone possesses a unique combination of functional groups—a ketone, a nitrile, and a chlorophenyl group—that make it a valuable precursor in various synthetic pathways. The nitrile group can undergo hydrolysis to form a carboxylic acid, reduction to an amine, or participate in addition reactions. The chloro-substituted aromatic ring is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Spectral Data

The following table summarizes the available spectral data for **4-Chlorobenzoylacetone**.

Spectroscopy	Data	Citations
¹ H NMR	(400 MHz, CDCl ₃) δ 7.86 (d, J = 8.5 Hz, 2H), 7.50 (d, J = 7.8 Hz, 2H), 4.09 (s, 2H).	[5]
¹³ C NMR	No specific data found in the search results.	
IR Spectrum	Data available on the NIST Chemistry WebBook. The spectrum would be characterized by nitrile (C≡N) and ketone (C=O) stretching bands.	[2]
Mass Spectrum	Electron ionization mass spectrum is available on the NIST Chemistry WebBook.	[2]

Experimental Protocols

Synthesis of 4-Chlorobenzoylacetonitrile

While a detailed, step-by-step protocol for the synthesis of **4-Chlorobenzoylacetonitrile** is not explicitly available in the reviewed literature, a plausible method can be inferred from the synthesis of similar compounds. The synthesis can be achieved via the condensation of ethyl 4-chlorobenzoate with acetonitrile.

Reaction:

- Ethyl 4-chlorobenzoate + Acetonitrile → **4-Chlorobenzoylacetonitrile**

Proposed Experimental Protocol:

- Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

- Reaction Mixture: To the refluxing solution of sodium ethoxide, add a mixture of ethyl 4-chlorobenzoate and an excess of dry acetonitrile dropwise over a period of one hour.
- Reflux: Continue to reflux the reaction mixture with vigorous stirring for an additional 3-4 hours.
- Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker of cold water.
- Extraction: Acidify the aqueous solution with a dilute acid (e.g., 10% HCl) and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x 200 mL).
- Washing: Wash the combined organic extracts sequentially with water, 10% sodium bicarbonate solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or aqueous methanol, to yield pure **4-Chlorobenzoylacetonitrile**.

Mandatory Visualization

The following diagram illustrates a logical workflow for the synthesis of **4-Chlorobenzoylacetonitrile** based on the described experimental protocol.



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Caption: Synthesis Workflow for **4-Chlorobenzoylacetonitrile**.

Biological Activity and Signaling Pathways

Despite a thorough search of the available scientific literature, no specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways for **4-Chlorobenzoylacetonitrile** have been found.

Chlorobenzoylacetonitrile have been identified. While the structurally related benzonitrile and acetonitrile moieties are found in various biologically active molecules, the specific pharmacological profile of **4-Chlorobenzoylacetonitrile** remains uncharacterized in the public domain.

For drug development professionals, this compound may serve as a scaffold or starting material for the synthesis of novel chemical entities. Subsequent screening and biological evaluation would be necessary to determine its potential therapeutic applications. The presence of the reactive ketone and nitrile functionalities provides ample opportunities for chemical modification to explore structure-activity relationships.

Safety Information

4-Chlorobenzoylacetonitrile is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.^[3] It may also cause respiratory irritation.^{[1][5]} Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.^[5]

Hazard Statements: H302, H315, H319, H335^{[1][3][5]}

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P305+P351+P338^{[1][3][5]}

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